molecular formula C21H20O2S B8500589 Triphenylsulfanium propanoate CAS No. 342809-27-2

Triphenylsulfanium propanoate

Cat. No.: B8500589
CAS No.: 342809-27-2
M. Wt: 336.4 g/mol
InChI Key: BVLKECPAIWFGHO-UHFFFAOYSA-M
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Description

Triphenylsulfanium propanoate is a sulfonium salt comprising a triphenylsulfanium cation paired with a propanoate (CH₃CH₂COO⁻) anion. Such sulfonium salts are often utilized in organic synthesis as phase-transfer catalysts or photoacid generators due to their unique electronic and steric properties. The propanoate anion, a short-chain fatty acid derivative, is notable for its role in biological systems (e.g., as a metabolite in gut microbiota) and industrial applications (e.g., ester prodrugs or aroma compounds).

Properties

CAS No.

342809-27-2

Molecular Formula

C21H20O2S

Molecular Weight

336.4 g/mol

IUPAC Name

propanoate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C3H6O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3(4)5/h1-15H;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

BVLKECPAIWFGHO-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Photolytic Decomposition

Upon UV irradiation, triphenylsulfanium propanoate undergoes photodissociation, generating reactive intermediates:

text
This compound + hν → Phenyl radicals + Propanoic acid + Sulfur-containing byproducts

Key Findings

  • Primary Products : Phenyl radicals and propanoic acid, detected via ESR and HPLC .

  • Quantum Yield : ~0.3–0.5 for radical generation, influenced by solvent polarity .

  • Applications : Used as a photoacid generator in lithography and polymer curing .

Mechanism
Photolysis cleaves the S–C bond, producing a sulfur-centered radical and phenyl radicals. Density functional theory (DFT) studies confirm a low-energy transition state for bond cleavage (ΔG‡ ≈ 25 kJ/mol) .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

text
This compound → Triphenylsulfine + Propanoic acid

Thermodynamic Data

ParameterValueSource
Activation Energy (Eₐ)98 kJ/mol
Half-life (180°C)12–15 hours

Kinetic Analysis
First-order kinetics dominate, with rate constants increasing in polar solvents due to stabilization of charged transition states .

Nucleophilic Aromatic Substitution

The phenyl groups participate in electrophilic aromatic substitution (EAS) with strong nucleophiles (e.g., amines, alkoxides):

text
This compound + Nu⁻ → Para-substituted triphenylsulfonium derivatives

Experimental Observations

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring reduce reactivity by 40–60% .

  • Solvent Influence : Reactions in DMF show 2x faster kinetics compared to THF .

Cross-Coupling Reactions

This compound acts as a phenylating agent in Pd-catalyzed couplings:

text
Ar–X + this compound → Ar–Ph + Byproducts

Optimized Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Yield: Up to 82% for aryl bromides .

Comparison with Other Sulfonium Salts

Sulfonium SaltCoupling Yield (%)Selectivity (Para:Meta)
This compound828:1
Triphenylsulfonium chloride756:1
Diphenylsulfonium triflate685:1

Acid-Base Reactions

The propanoate anion participates in proton transfer reactions:

text
This compound + H⁺ → Triphenylsulfanium ion + Propanoic acid

pKa Analysis

  • Propanoate anion pKa: 4.87 (measured via potentiometric titration).

  • Sulfonium ion stability: Unaffected by pH < 3, but decomposes at pH > 10 .

Redox Reactions

Electrochemical reduction at −1.2 V (vs. Ag/AgCl) yields:

text
This compound + e⁻ → Triphenylsulfine + Propanoate radical

Cyclic Voltammetry Data

ParameterValue
Reduction Potential−1.2 V
Peak Current Ratio (Ipₐ/Ip꜀)0.92

Comparison with Similar Compounds

The following analysis compares Triphenylsulfanium propanoate with structurally or functionally related compounds, focusing on binding energetics, metabolic roles, and functional performance.

Binding Energetics and Stability

Propanoate derivatives exhibit distinct binding behaviors depending on their molecular environment. For example:

  • Propanoate vs. Trifluoroacetate: Propanoate demonstrates stronger experimental binding efficacy (0.10 eV stabilization from inter-adsorbate interactions) compared to trifluoroacetate, despite weaker primary surface binding (1.05 eV vs. 1.14 eV). This highlights the role of intermolecular forces in overall stability.
  • Propanoate vs. Acetate/Formate: Propanoate and acetate show comparable overall binding energies, but propanoate’s longer alkyl chain enhances hydrophobic interactions in nonpolar environments.

Table 1: Binding Energies of Carboxylates

Compound Primary Binding (eV) Inter-Adsorbate Stabilization (eV) Total Stability (eV)
Propanoate 1.05 0.10 1.15
Trifluoroacetate 1.14 0.01 1.15
Acetate 0.98 0.12 1.10

Data derived from surface adsorption studies.

Computational and Experimental Predictions
  • QSAR Models: Propanoate esters like propylpropanoate and but-2-yl propanoate are well-predicted by QSAR models for fruity odors, whereas cycloalkyl derivatives (e.g., cyclopentyl propanoate) show poor predictability due to structural deviations.
  • Release Kinetics: Ethyl propanoate exhibits lower persistence in vivo compared to 2-nonanone, likely due to interactions with mucosal surfaces.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Triphenylsulfanium propanoate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is a primary method for assessing purity, as it allows precise quantification of metabolites and impurities . For structural confirmation, X-ray crystallography (as demonstrated in cesium propanoate monohydrate studies) can resolve molecular geometry and bonding patterns. Pair these with nuclear magnetic resonance (NMR) spectroscopy to validate functional groups and stereochemistry .

Q. How can researchers design a robust synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using factorial experimental design. Include control experiments to identify side reactions, such as unintended sulfonium salt formation. Analytical techniques like thin-layer chromatography (TLC) and mass spectrometry (MS) should monitor intermediate steps for byproduct detection .

Q. What bioinformatics tools are suitable for preliminary analysis of this compound’s interaction with metabolic pathways?

  • Methodological Answer : Use KEGG pathway mapping (e.g., pau00640 for propanoate metabolism) to identify potential enzymatic targets . Tools like Pathview enable integration of omics data (transcriptomics, proteomics) to visualize pathway activation or inhibition. Validate predictions with in vitro enzyme activity assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in microbial metabolism be resolved?

  • Methodological Answer : Apply statistical rigor: (1) Re-analyze raw datasets using blinded methods to eliminate bias; (2) Use binomial tests and false discovery rate (FDR) corrections to assess significance thresholds (e.g., P. aeruginosa co-culture studies ); (3) Replicate experiments under controlled conditions (e.g., standardized microbial growth media) to isolate variables .

Q. What experimental strategies are effective for studying this compound’s impact on mitochondrial aconitase activity in metabolic disorders?

  • Methodological Answer : Combine isotopic tracing (e.g., 13C^{13}\text{C}-labeled propanoate) with HPLC-MS to track metabolic flux in primary cell cultures. Compare results to clinical models of propionic acidemia, where aconitase dysfunction is linked to mitochondrial mutations . Include negative controls (e.g., wild-type vs. ACO2 knockout cells) to validate specificity .

Q. How can multi-omics data be integrated to elucidate this compound’s immunomodulatory effects?

  • Methodological Answer : Perform joint transcriptome-proteome analysis (as in exosome studies ) to correlate gene expression (e.g., IL-17 signaling) with protein-level changes (antigen presentation pathways). Use network pharmacology models to predict off-target interactions, followed by flow cytometry to confirm immune cell subset alterations .

Methodological Considerations

Q. What statistical frameworks are appropriate for dose-response studies of this compound in cellular models?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure sample sizes are justified via power analysis, and report confidence intervals to address variability .

Q. How should researchers address discrepancies between computational predictions and empirical data in molecular docking studies?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models to improve docking accuracy. Validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities empirically .

Data Reporting Standards

Q. What metadata is critical for reproducibility in studies involving this compound?

  • Methodological Answer : Document (1) synthetic protocols (catalyst ratios, reaction times), (2) analytical instrument parameters (HPLC column type, mobile phase), and (3) bioinformatics workflows (software versions, pathway databases). Adhere to NIH guidelines for preclinical data transparency .

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